molecular formula C8H14O5 B11947356 4,4'-Oxydibutanoic acid

4,4'-Oxydibutanoic acid

Cat. No.: B11947356
M. Wt: 190.19 g/mol
InChI Key: RHIVLTKIJSCFNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Oxydibutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4’-oxybis(butan-1-ol) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . Another method includes the hydrolysis of 4,4’-oxybis(butyronitrile) under acidic or basic conditions to yield the desired dicarboxylic acid .

Industrial Production Methods

Industrial production of 4,4’-Oxydibutanoic acid typically involves the large-scale oxidation of 4,4’-oxybis(butan-1-ol) using environmentally friendly oxidizing agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxydibutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex molecules.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The ether linkage allows for substitution reactions, where one of the butanoic acid units can be replaced with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers, depending on the reagents and conditions used .

Scientific Research Applications

4,4’-Oxydibutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Oxydibutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites and interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxydibutanoic acid is unique due to its ether linkage, which imparts different chemical and physical properties compared to other dicarboxylic acids.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

4-(3-carboxypropoxy)butanoic acid

InChI

InChI=1S/C8H14O5/c9-7(10)3-1-5-13-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

RHIVLTKIJSCFNW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)COCCCC(=O)O

Origin of Product

United States

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